N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to N1-cyclopropyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide often involves cyclopropanation reactions and the incorporation of sulfonyl and amino acid functionalities. For instance, asymmetric cyclopropanation reactions using chiral vinyl p-tolyl sulfoxides and sulfur ylides have been explored for synthesizing enantiomerically pure cyclopropane-phosphonic acids, showcasing methods that could be adapted for the target compound's synthesis (Midura & Mikołajczyk, 2002). Additionally, Rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes offers a general method for synthesizing functionalized cyclopropanes in a diastereoselective and enantioselective manner, highlighting the potential synthetic routes for constructing similar molecular structures (Davies et al., 1996).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using NMR spectroscopy, X-ray crystallography, and computational modeling. These techniques help determine the configuration, conformation, and stereochemistry of the molecule, which are crucial for understanding its reactivity and properties. The synthesis and structural elucidation of sulfone-substituted cyclopropanes, for example, demonstrate the use of X-ray crystallography to determine relative stereochemistry, providing a basis for analyzing similar compounds (Yamazaki et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of N1-cyclopropyl-N2-[(3,4-dimethoxyphenyl)sulfonyl]alaninamide-like compounds often involves cyclopropanation, cycloaddition, and functionalization reactions. The presence of the sulfonyl group and cyclopropyl moiety can influence the molecule's reactivity towards nucleophiles, electrophiles, and radicals. Studies on cyclopropanes using sulfones as carbene equivalents shed light on novel synthetic routes and mechanistic insights into cyclopropanation reactions, which could be relevant for synthesizing and modifying compounds with similar structures (Johnson et al., 2022).
Scientific Research Applications
Synthetic Methodologies
Palladium-Catalyzed Nucleophilic Substitutions
Palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides offer a pathway to synthesize cyclopropylideneethyl derivatives, which are valuable building blocks in organic synthesis. This method demonstrates the synthetic potential of cyclopropyl groups in complex molecule construction (Stolle et al., 1992).
Biological Activities
VEGFR-2 Inhibition
Novel sulfonamides carrying a 3,4-dimethoxyphenyl moiety, related to the query compound, have been synthesized and shown to inhibit vascular endothelial growth factor receptor (VEGFR)-2. This activity suggests potential applications in cancer treatment, as VEGFR-2 plays a significant role in angiogenesis and tumor growth. Compounds with this structural feature exhibited better inhibitory activity than dasatinib, a known VEGFR-2 inhibitor, highlighting their potential as anticancer agents (Ghorab et al., 2016).
Mechanistic Insights
Cyclopropanation Reactions
Cyclopropanation of chiral (1-dimethoxyphosphoryl-2-phenyl)vinyl p-tolyl sulfoxide has been explored for the synthesis of enantiomerically pure cyclopropane-phosphonic acids. This work demonstrates the utility of cyclopropyl-containing compounds in creating constrained analogs of bioactive molecules, such as the GABA_B antagonist, phaclofen. The diastereoselective manner of the cyclopropanation highlights the intricacies of stereochemistry in synthesizing biologically relevant molecules (Midura & Mikołajczyk, 2002).
properties
IUPAC Name |
N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonylamino]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-9(14(17)15-10-4-5-10)16-22(18,19)11-6-7-12(20-2)13(8-11)21-3/h6-10,16H,4-5H2,1-3H3,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMHAJXKGXOEJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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